N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-15(20(25)22-16-10-6-7-11-18(16)26-2)12-17(23-21(19)27-24-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25) |
InChI Key |
ONMNFIFQQVKECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The product is obtained as an off-white solid with a melting point of 165–168°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.
Scientific Research Applications
N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridine Derivatives: These compounds also have a fused heterocyclic ring system and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its enhanced biological activity compared to other similar compounds .
Biological Activity
N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused oxazole and pyridine ring system. Its molecular formula is with a molecular weight of approximately 318.37 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is crucial for its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which is critical in cell signaling pathways related to growth and survival. This inhibition suggests potential applications in cancer therapy where PI3K pathways are often dysregulated.
- Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to proteins involved in critical signaling pathways. Its binding affinity to PI3K has been characterized through biochemical assays, indicating its potential as an inhibitor that could modulate cellular responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the compound's ability to inhibit antibody production in vivo and its effectiveness in models of adjuvant-induced arthritis. This suggests its utility not only in cancer treatment but also in autoimmune conditions .
- Mechanistic Insights : Detailed investigations into the compound's interaction with PI3K revealed that it could lead to reduced cell proliferation in cancer cell lines. The specific structural features of the compound contribute to its selectivity and potency against this target.
- Comparative Studies : Similar compounds with structural analogs have been evaluated for their biological activities. These studies provide insights into how variations in substituents can enhance or diminish biological efficacy, thereby guiding future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
